molecular formula C17H11Cl2N3O3 B5066304 1-(2-Chlorophenyl)-5-[(4-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

1-(2-Chlorophenyl)-5-[(4-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

Cat. No.: B5066304
M. Wt: 376.2 g/mol
InChI Key: GHHPMRSYJUFFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-5-[(4-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes chlorophenyl groups and a hydroxypyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-5-[(4-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base to form the intermediate imine. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-5-[(4-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Chlorophenyl)-5-[(4-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-[(4-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Known for its use as a pesticide.

    (1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol: Used in early discovery research.

Uniqueness

1-(2-Chlorophenyl)-5-[(4-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chlorophenyl groups and a hydroxypyrimidine core makes it a versatile compound with diverse applications in various fields of research.

Properties

IUPAC Name

1-(2-chlorophenyl)-5-[(4-chlorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3/c18-10-5-7-11(8-6-10)20-9-12-15(23)21-17(25)22(16(12)24)14-4-2-1-3-13(14)19/h1-9,24H,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHPMRSYJUFFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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